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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyaniline

Cat. No.: B107172

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 3-fluoro-4-methoxyaniline, a versatile scaffold in medicinal chemistry, have
demonstrated a wide range of biological activities, showing promise in the development of
novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of these
derivatives, with a focus on their anticancer and antimicrobial properties. The information is
supported by experimental data from peer-reviewed studies, detailed methodologies for key
experiments, and visualizations of relevant pathways and workflows to aid in research and

development.

Anticancer Activity: Targeting Kinase Signaling

Derivatives of 3-fluoro-4-methoxyaniline have been investigated as potent inhibitors of
various protein kinases, which are crucial regulators of cell signaling pathways often
dysregulated in cancer. The unique structural features of 3-fluoro-4-methoxyaniline, including
the fluorine and methoxy groups, can enhance a drug's pharmacokinetic properties and binding
affinity to molecular targets.[1] This compound serves as a key intermediate in the synthesis of
kinase inhibitors targeting enzymes like BCR-ABL and Src, which are implicated in leukemia

and solid tumors.[1]

A study on a series of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline and 3-fluoro-4-(1H-
pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, which are structurally analogous to derivatives
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of 3-fluoro-4-methoxyaniline, revealed potent inhibitory activity against the c-Met kinase, a
receptor tyrosine kinase involved in tumor growth and metastasis. The half-maximal inhibitory
concentration (IC50) values for a selection of these compounds are presented in Table 1,
demonstrating the impact of various substitutions on their anticancer potency.

Table 1: In Vitro Anticancer Activity of 3-Fluoro-4-(substituted-oxy)aniline Derivatives against c-

Met Kinase
Experimental IC50
Compound ID R1 Group R2 Group
(M)
Al Me 2-fluorophenyl 0.76
2-(4-methyl-1-
A2 Me _ _ 0.09
piperazinyl)ethoxy
A3 Me 2,5-difluorophenyl 0.04
2-fluoro-5-
Ad Me 0.09
methylphenyl
A5 Me 3-acetylphenyl 0.09
5-chloro-2-
A6 Me 0.07
fluorophenyl

Source: Adapted from a study on c-Met kinase inhibitors.[3]

The data indicates that the introduction of a piperazinyl-ethoxy group at the R2 position
(Compound A2) significantly enhances the inhibitory activity compared to a simple phenyl
group (Compound Al). Further modifications to the phenyl ring at R2, such as the addition of
fluorine and methyl groups (Compounds A3, A4, and A6), fine-tune this potency.

Below is a generalized workflow for the synthesis and evaluation of such anticancer
derivatives.
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General Workflow for Synthesis and Anticancer Evaluation
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Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway
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General Workflow for Antimicrobial Susceptibility Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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